molecular formula C18H14N4O2 B2432678 N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034340-98-0

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide

Cat. No.: B2432678
CAS No.: 2034340-98-0
M. Wt: 318.336
InChI Key: QBFGXDZYIBNMQI-UHFFFAOYSA-N
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Description

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzimidazole core, which is a fused ring system consisting of benzene and imidazole rings, and is substituted with a furan and pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzimidazole core, which can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The furan and pyridine moieties are then introduced through subsequent reactions, such as Suzuki-Miyaura coupling or other cross-coupling reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions. The scalability of the synthesis would also be a key consideration, with a focus on ensuring that the process is both economically viable and environmentally sustainable .

Chemical Reactions Analysis

Types of Reactions

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under specific conditions.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of nitro groups can produce corresponding amines .

Scientific Research Applications

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, depending on the context of its use. The compound may exert its effects by binding to these targets and modulating their activity, which can lead to various biological outcomes. The exact pathways involved can vary, but often include signal transduction pathways and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    N-Methyl (5-(pyridin-3-yl)furan-2-yl)methanamine: This compound shares structural similarities but lacks the benzimidazole core.

    5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carboxamide: Another heterocyclic compound with a furan moiety, but with a different core structure.

Uniqueness

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide is unique due to its combination of a benzimidazole core with furan and pyridine substituents. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and development .

Properties

IUPAC Name

N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2/c23-18(13-3-4-15-16(7-13)22-11-21-15)20-9-12-6-14(10-19-8-12)17-2-1-5-24-17/h1-8,10-11H,9H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBFGXDZYIBNMQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CN=CC(=C2)CNC(=O)C3=CC4=C(C=C3)N=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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